
N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide, also known as DPP-4 inhibitors, is a class of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretins, hormones that stimulate insulin secretion. This leads to increased insulin secretion and decreased glucagon secretion, resulting in lower blood glucose levels.
Mecanismo De Acción
N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors work by inhibiting the enzyme N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide, which is responsible for breaking down incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide, N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors increase the levels of these incretins, which in turn stimulate insulin secretion and inhibit glucagon secretion. This results in lower blood glucose levels.
Biochemical and Physiological Effects
In addition to their glucose-lowering effects, N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors have been shown to have other beneficial effects. For example, N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors can improve beta-cell function by increasing beta-cell proliferation and reducing beta-cell apoptosis. N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors can also reduce inflammation by decreasing the production of pro-inflammatory cytokines. Finally, N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors can promote weight loss by reducing appetite and increasing satiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors have several advantages for lab experiments. They are easy to administer and have minimal side effects, making them a safe and reliable tool for studying glucose metabolism. However, N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors also have some limitations. For example, they may not accurately reflect the physiological effects of incretins, as they only inhibit the breakdown of incretins and do not mimic their effects directly.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors. One area of interest is the long-term safety and efficacy of N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors, as there is currently limited data on their use beyond a few years. Another area of interest is the potential use of N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors in combination with other medications, such as GLP-1 receptor agonists or sodium-glucose cotransporter 2 (SGLT2) inhibitors. Finally, there is ongoing research into the development of new and more potent N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors, as well as the use of N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors in other disease states beyond type 2 diabetes.
In conclusion, N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors are a promising class of medication for the treatment of type 2 diabetes. They work by inhibiting the enzyme N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide, leading to increased insulin secretion and decreased glucagon secretion. N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors have been extensively studied for their efficacy in lowering blood glucose levels and improving glycemic control, as well as for their other beneficial effects such as improving beta-cell function, reducing inflammation, and promoting weight loss. While N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors have several advantages for lab experiments, they also have some limitations. There are several future directions for research on N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors, including their long-term safety and efficacy, their use in combination with other medications, and the development of new and more potent N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors.
Métodos De Síntesis
The synthesis of N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors involves several steps, including the preparation of the pyrazole-4-carboxamide scaffold, introduction of the phenyl and propan-2-yl substituents, and the final N,N-dimethylation step. The synthesis can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and Sonogashira coupling.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors have been extensively studied for their efficacy in treating type 2 diabetes. Many clinical trials have shown that N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors can effectively lower blood glucose levels and improve glycemic control. In addition to their glucose-lowering effects, N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors have also been shown to have other beneficial effects, such as improving beta-cell function, reducing inflammation, and promoting weight loss.
Propiedades
IUPAC Name |
N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(2)14-13(15(19)17(3)4)10-16-18(14)12-8-6-5-7-9-12/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGKYFCEHZQGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

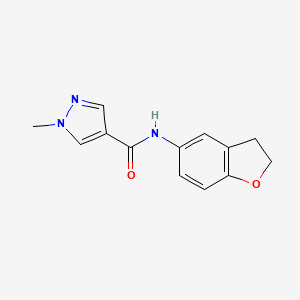
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(5-methylfuran-2-yl)methanone](/img/structure/B7497314.png)
![1-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-[(2-prop-2-ynoxyphenyl)methyl]methanamine](/img/structure/B7497330.png)
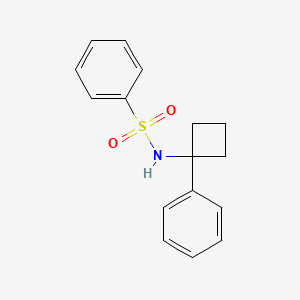
![Cyclopropyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497346.png)
![[4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7497350.png)
![(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497356.png)
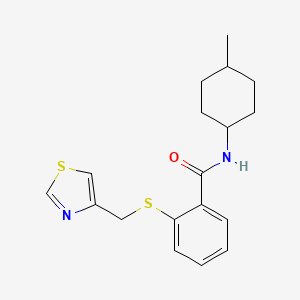
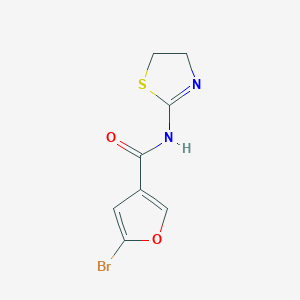
![N-[(2-bromophenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497367.png)
![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497375.png)
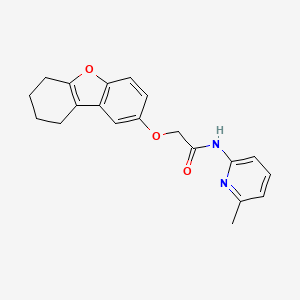
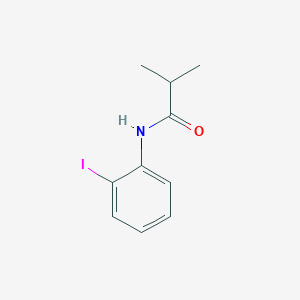
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine](/img/structure/B7497408.png)